molecular formula C23H28N4O7 B12388064 MC-Gly-Gly-D-Phe

MC-Gly-Gly-D-Phe

Cat. No.: B12388064
M. Wt: 472.5 g/mol
InChI Key: NFVPAFLSJIPUCL-QGZVFWFLSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MC-Gly-Gly-D-Phe involves multiple steps, including the protection and deprotection of functional groups, peptide bond formation, and purification. The process typically starts with the protection of the amino and carboxyl groups, followed by the coupling of glycine and D-phenylalanine residues using peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The final product is obtained after deprotection and purification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification, and the product is stored under controlled conditions to maintain stability .

Chemical Reactions Analysis

Types of Reactions

MC-Gly-Gly-D-Phe undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .

Scientific Research Applications

MC-Gly-Gly-D-Phe has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and conjugates.

    Biology: Facilitates the study of protein interactions and cellular processes.

    Medicine: Integral in the development of targeted therapies, particularly in cancer treatment.

    Industry: Employed in the production of ADCs for therapeutic use .

Mechanism of Action

MC-Gly-Gly-D-Phe functions as a cleavable linker in ADCs. It connects the cytotoxic drug to the antibody, ensuring targeted delivery to specific cells. Upon reaching the target cell, the linker is cleaved by specific enzymes or conditions, releasing the cytotoxic drug to exert its effects. The molecular targets and pathways involved include tumor-specific antigens and intracellular enzymes that facilitate the cleavage process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MC-Gly-Gly-D-Phe is unique due to its specific cleavage properties and stability, making it highly effective in targeted drug delivery systems. Its ability to be cleaved under specific conditions ensures precise release of the cytotoxic drug, minimizing off-target effects .

Properties

Molecular Formula

C23H28N4O7

Molecular Weight

472.5 g/mol

IUPAC Name

(2R)-2-[[2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C23H28N4O7/c28-18(9-5-2-6-12-27-21(31)10-11-22(27)32)24-14-19(29)25-15-20(30)26-17(23(33)34)13-16-7-3-1-4-8-16/h1,3-4,7-8,10-11,17H,2,5-6,9,12-15H2,(H,24,28)(H,25,29)(H,26,30)(H,33,34)/t17-/m1/s1

InChI Key

NFVPAFLSJIPUCL-QGZVFWFLSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)CCCCCN2C(=O)C=CC2=O

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)CCCCCN2C(=O)C=CC2=O

Origin of Product

United States

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